N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
CAS No.:
Cat. No.: VC15199494
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25NO4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-cyclopentyl-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
| Standard InChI | InChI=1S/C22H25NO4/c1-12-14(3)26-19-11-20-18(10-17(12)19)13(2)16(22(25)27-20)8-9-21(24)23-15-6-4-5-7-15/h10-11,15H,4-9H2,1-3H3,(H,23,24) |
| Standard InChI Key | ZISSIXNHPKGYIX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCC4)C)C |
Introduction
N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that integrates a cyclopentyl group with a furochromenyl moiety and a propanamide functional group. This unique structural framework contributes to its potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's molecular weight is reported to be approximately 365.44 g/mol, although some sources suggest a slightly different value.
Structural Features and Biological Activities
The furochromenyl component of N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is significant for its potential biological activities. Compounds with similar furochromenyl structures often exhibit anti-inflammatory, anti-cancer, and antioxidant properties due to their interaction with various biological targets. The cyclopentyl substitution may lead to different pharmacokinetics compared to other similar compounds, influencing its therapeutic efficacy and bioavailability.
Synthesis and Chemical Reactions
The synthesis of N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. Key steps include the formation of the furochromenyl core, introduction of trimethyl groups, attachment of the cyclopentyl group, and formation of the propanamide chain. Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction may be employed during the synthesis process.
Mechanism of Action and Applications
The mechanism of action of N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide likely involves interactions with specific enzymes or receptors in biological systems. These interactions can modulate enzyme activity or influence signal transduction pathways, contributing to its therapeutic potential. The compound has applications in scientific research and industry, particularly in the development of new drugs with targeted biological activities.
Comparison with Similar Compounds
Several compounds share structural similarities with N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, highlighting variations in biological activity and potential applications. A comparison of these compounds is provided in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid | Lacks cyclopentyl group | Focused on anti-inflammatory activity |
| N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen)acetamide | Contains benzodioxole moiety | Different pharmacological profile |
| 3-(5-methyl-7-oxo-3-phenyloxyfuro[3,2-g]chromen) | Phenolic substitution | Distinct biological activity profile |
This comparison underscores the unique structural features of N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide and its potential for diverse biological activities.
Research Findings and Future Directions
Research on N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide focuses on understanding its binding affinity to various biological targets. Techniques such as molecular docking and biochemical assays are employed to elucidate its therapeutic mechanisms and guide further drug development efforts. Future studies should explore its pharmacokinetic properties and potential clinical applications in detail.
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